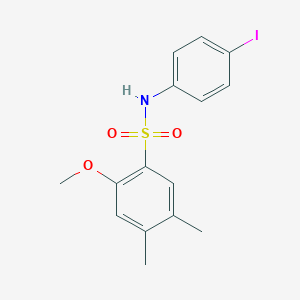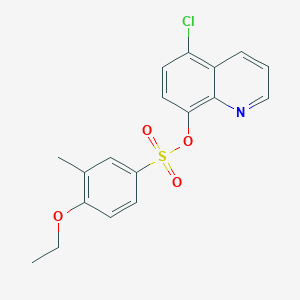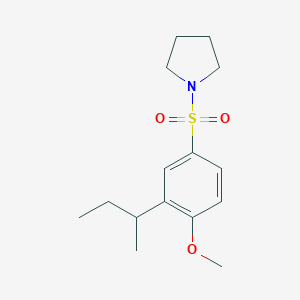
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide, also known as EFMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. EFMC has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
The mechanism of action of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are overexpressed in cancer cells. By inhibiting these enzymes, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
実験室実験の利点と制限
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in vivo. This compound also has low bioavailability, which can limit its effectiveness in vivo. These limitations can be addressed by developing more soluble and bioavailable this compound derivatives.
将来の方向性
There are several future directions for research on 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide. One direction is to develop more potent and selective this compound derivatives with enhanced biological activity. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. This compound can also be used as a lead compound for the development of new drugs with similar structures and biological activities. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide involves several steps, starting with the reaction between 4-fluoroaniline and 2-ethoxy-5-methylbenzenesulfonyl chloride to produce this compound intermediate. The intermediate is then purified and subjected to further reactions to obtain the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various methods have been developed to produce this compound derivatives with enhanced biological activity.
科学的研究の応用
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have antimicrobial activity, suggesting its potential use as an antibiotic.
特性
分子式 |
C15H16FNO3S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-3-20-14-9-4-11(2)10-15(14)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3 |
InChIキー |
DILCZAVSFKJIKH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F |
正規SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)




